3-(Diphenylmethoxy)-1-isobutylpyrrolidine hydrochloride
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Overview
Description
3-(Diphenylmethoxy)-1-isobutylpyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a diphenylmethoxy group attached to a pyrrolidine ring, which is further substituted with an isobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylmethoxy)-1-isobutylpyrrolidine hydrochloride typically involves the reaction of diphenylmethanol with 1-isobutylpyrrolidine in the presence of a suitable acid catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene or dichloromethane, to facilitate the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Diphenylmethoxy)-1-isobutylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles such as halides or alkoxides replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
3-(Diphenylmethoxy)-1-isobutylpyrrolidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Diphenylmethoxy)-1-isobutylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Diphenylpyraline: An antihistamine used for the treatment of allergic conditions.
Diphenhydramine: Another antihistamine commonly used for allergy relief and as a sleep aid.
Dicyclomine: An antispasmodic agent used to treat irritable bowel syndrome.
Uniqueness
3-(Diphenylmethoxy)-1-isobutylpyrrolidine hydrochloride is unique due to its specific structural features, such as the combination of a diphenylmethoxy group and an isobutyl-substituted pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
102584-46-3 |
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Molecular Formula |
C21H28ClNO |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
3-benzhydryloxy-1-(2-methylpropyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C21H27NO.ClH/c1-17(2)15-22-14-13-20(16-22)23-21(18-9-5-3-6-10-18)19-11-7-4-8-12-19;/h3-12,17,20-21H,13-16H2,1-2H3;1H |
InChI Key |
FZFYLGNRKIOMFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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